6-Chloro-8-methyl-2-phenyl-4-quinolinol
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Overview
Description
6-Chloro-8-methyl-2-phenyl-4-quinolinol is a chemical compound with the molecular formula C16H12ClNO and a molecular weight of 269.73 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-2-phenyl-4-quinolinol typically involves the reaction of 2-phenyl-4-quinolinol with chlorinating agents under controlled conditions. The reaction is carried out in the presence of a catalyst and at elevated temperatures to ensure the substitution of a chlorine atom at the 6th position of the quinoline ring .
Industrial Production Methods
the synthesis in a laboratory setting can be scaled up for industrial production by optimizing reaction conditions and using larger quantities of reagents .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methyl-2-phenyl-4-quinolinol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
6-Chloro-8-methyl-2-phenyl-4-quinolinol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: Research is being conducted on its potential therapeutic effects, particularly in the treatment of bacterial and fungal infections.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 6-Chloro-8-methyl-2-phenyl-4-quinolinol involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone but differ in the functional groups attached to the ring.
2-Phenyl-4-quinolinol: This compound is a precursor to 6-Chloro-8-methyl-2-phenyl-4-quinolinol and lacks the chlorine atom at the 6th position
Uniqueness
This compound is unique due to the presence of the chlorine atom at the 6th position, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
CAS No. |
1070879-83-2 |
---|---|
Molecular Formula |
C16H12ClNO |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
6-chloro-8-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12ClNO/c1-10-7-12(17)8-13-15(19)9-14(18-16(10)13)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
InChI Key |
PDUMMKQLAPHXRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=CC2=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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